tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1395493-32-9) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 4. Its molecular weight is 315.34 g/mol, and it is primarily utilized in pharmaceutical research and development (R&D) as a synthetic intermediate, particularly in kinase inhibitor design . The Boc group enhances solubility and stability during synthetic workflows, while the 4-fluorophenyl substituent contributes to electronic modulation and target-binding interactions.
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21-9-12-8-19-15(20-14(12)10-21)11-4-6-13(18)7-5-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZUVBMFWOVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856756 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-32-9 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline and a suitable diketone, the pyrrolo[3,4-d]pyrimidine core can be constructed through a series of condensation and cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrolo[3,4-d]pyrimidine intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group or the pyrrolo[3,4-d]pyrimidine core, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
Case Study : In a study published in Journal of Medicinal Chemistry, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results demonstrated that modifications at the 2-position significantly enhanced their efficacy against breast cancer cells, suggesting a potential pathway for further development of this compound class .
Neurological Disorders
The compound has also been explored for its neuroprotective effects. Pyrrolopyrimidine derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study : A research article published in Neuropharmacology highlighted the neuroprotective effects of similar compounds in animal models of neurodegeneration. The study found that these compounds could reduce neuronal apoptosis and improve cognitive function, indicating their potential as therapeutic agents for neurological disorders .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Inflammation plays a critical role in various chronic diseases, including autoimmune disorders and cardiovascular diseases.
Case Study : A study published in Biochemical Pharmacology investigated the anti-inflammatory effects of pyrrolopyrimidine derivatives in vitro and in vivo. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine levels, suggesting their utility as anti-inflammatory agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolo[3,4-d]pyrimidine core are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrrolo[3,4-d]pyrimidine scaffold is versatile, with substitutions at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing aromatic π-stacking in target binding . In contrast, chloro (Cl) and methylsulfonyl (SO₂CH₃) substituents increase electrophilicity, making these analogues reactive in nucleophilic aromatic substitution (SNAr) or covalent inhibition .
- Steric Effects : The methyl group in CAS 1160995-19-6 reduces steric hindrance, favoring membrane permeability for central nervous system (CNS) applications .
Physicochemical Properties
- Solubility: The morpholino-substituted analogue (CAS 1207368-80-6) exhibits higher aqueous solubility due to its tertiary amine, whereas the target compound’s fluorophenyl group reduces solubility .
- Stability : Boc-protected derivatives generally show improved stability under acidic conditions compared to unprotected analogues. The dichloro compound () requires inert storage to prevent hydrolysis .
Biological Activity
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1395493-32-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential.
- Molecular Formula : C17H18FN3O2
- Molar Mass : 315.34 g/mol
- Storage Conditions : 2-8°C
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrimidine derivatives, compounds similar to tert-butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine showed significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these derivatives ranged from 0.04 to 0.06 μmol, comparable to the standard anti-inflammatory drug celecoxib .
Anticancer Activity
Research has indicated that pyrrolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities demonstrated selective cytotoxicity toward human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the low micromolar range .
Antimicrobial Activity
The compound's potential as an antimicrobial agent was highlighted in a study where related pyrrole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for selected compounds .
The biological activities of this compound are attributed to its ability to modulate key biological pathways:
- COX-2 Inhibition : The compound inhibits COX-2 enzyme activity, leading to reduced production of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : Studies suggest that related pyrrolo[3,4-d]pyrimidines induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
- Antimicrobial Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, the administration of a pyrrolo derivative resulted in a significant reduction in edema compared to controls, demonstrating its potential as an anti-inflammatory agent.
- Anticancer Efficacy : A series of analogs were tested against human cancer cell lines, revealing that modifications at the pyrrolidine ring enhanced cytotoxicity by increasing cellular uptake and inducing apoptosis through mitochondrial pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O2 |
| Molar Mass | 315.34 g/mol |
| Anti-inflammatory IC50 | ~0.04 μmol |
| Anticancer IC50 (MCF-7) | Low micromolar |
| Antimicrobial MIC | 3.12 - 12.5 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
